molecular formula C7H3Br2F2NO3 B8198813 1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene

Cat. No.: B8198813
M. Wt: 346.91 g/mol
InChI Key: IYEOUOPBQBAFMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. The typical synthetic route includes:

    Fluorination: The substitution of hydrogen atoms with fluorine using reagents like hydrogen fluoride (HF) or fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination, fluorination, and nitration processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1,3-Dibromo-2-difluoromethoxy-5-aminobenzene.

    Oxidation: Formation of oxidized derivatives depending on the functional groups involved.

Scientific Research Applications

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEOUOPBQBAFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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